N-(2-isopropylphenyl)acetamide
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Overview
Description
N-(2-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H15NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(1-methylethyl)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of Acetamide, N-[2-(1-methylethyl)phenyl]- are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetamide, N-[2-(1-methylethyl)phenyl]- . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)acetamide typically involves the reaction of 2-(1-methylethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
2-(1-methylethyl)aniline+acetic anhydride→Acetamide, N-[2-(1-methylethyl)phenyl]-+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-(2-isopropylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N,N-bis(1-methylethyl)-
- Propachlor (Acetamide, 2-chloro-N-(1-methylethyl)-N-phenyl-)
Uniqueness
N-(2-isopropylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-8H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQJQDKJOVFRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876501 |
Source
|
Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19246-04-9 |
Source
|
Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study highlights the cytotoxic activity of certain isatin derivatives. How does the position of substituents on the phenyl ring influence this activity?
A1: The research by [] demonstrates that the position of substituents on the N-phenyl ring significantly impacts the cytotoxic activity of these isatin derivatives. Specifically, they found that ortho substitutions on the phenyl ring resulted in greater cytotoxic activity compared to meta or para substitutions. This suggests that the spatial orientation of the substituent plays a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their efficacy. []
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